molecular formula C8H13NO B3017245 2-Azabicyclo[3.2.2]nonan-3-one CAS No. 5597-32-0

2-Azabicyclo[3.2.2]nonan-3-one

Cat. No.: B3017245
CAS No.: 5597-32-0
M. Wt: 139.198
InChI Key: USEQGBOOQRRTSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azabicyclo[3.2.2]nonan-3-one is a bicyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a nitrogen atom incorporated into a bicyclic framework, which imparts distinct chemical and biological characteristics.

Future Directions

The future directions for research on 2-Azabicyclo[3.2.2]nonan-3-one could involve further exploration of its antiprotozoal properties . Given the need for new treatments for diseases caused by protozoan parasites, such as malaria and human African trypanosomiasis , this compound could be a promising candidate for future drug development.

Biochemical Analysis

Biochemical Properties

2-Azabicyclo[3.2.2]nonan-3-one interacts with various enzymes and proteins in biochemical reactions. It has been found to exhibit antiprotozoal activities, suggesting that it may interact with enzymes or proteins essential to the life cycle of these protozoa .

Cellular Effects

The cellular effects of this compound are primarily observed in its antiprotozoal activity. It has been shown to inhibit the growth of Plasmodium falciparum and Trypanosoma brucei rhodesiense, indicating that it may interfere with cellular processes essential to these organisms .

Molecular Mechanism

Its antiprotozoal activity suggests that it may bind to or inhibit the function of key biomolecules in these organisms, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

Its antiprotozoal activity has been observed in vitro, suggesting that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It has been shown to exhibit antiprotozoal activity in vitro, suggesting that it may also be effective at varying dosages in vivo .

Metabolic Pathways

Given its antiprotozoal activity, it may interact with enzymes or cofactors in the metabolic pathways of Plasmodium falciparum and Trypanosoma brucei rhodesiense .

Transport and Distribution

Its antiprotozoal activity suggests that it may be transported to and accumulate in the cells of Plasmodium falciparum and Trypanosoma brucei rhodesiense .

Subcellular Localization

Given its antiprotozoal activity, it may be localized to specific compartments or organelles within the cells of Plasmodium falciparum and Trypanosoma brucei rhodesiense .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[3.2.2]nonan-3-one typically involves the transformation of bicyclo[2.2.2]octan-2-ones through various chemical reactions. One common method is the Schmidt reaction, where bicyclo[2.2.2]octan-2-ones are treated with hydrazoic acid in the presence of a strong acid, leading to the formation of the azabicyclo compound . Another approach involves the Beckmann rearrangement of bicyclo[2.2.2]octan-2-one oximes, followed by reduction to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Azabicyclo[3.2.2]nonan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and halides under appropriate conditions.

Major Products:

Properties

IUPAC Name

2-azabicyclo[3.2.2]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-8-5-6-1-3-7(9-8)4-2-6/h6-7H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEQGBOOQRRTSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.